molecular formula C19H14ClN3O2 B11679970 6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11679970
M. Wt: 351.8 g/mol
InChI Key: FDOGYUCVFKJAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a chloro group, a dimethylphenyl group, and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-step process. One common method involves the reaction of barbituric acid with aldehydes and amines in the presence of a catalyst. This three-component one-pot reaction is efficient and yields the desired compound with good purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green solvents and environmentally friendly catalysts is encouraged to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in cancer progression.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline-2,4-dione: Lacks the chloro and dimethylphenyl groups, resulting in different chemical properties and biological activities.

    10-Phenylpyrimido[4,5-b]quinoline-2,4-dione:

Uniqueness

6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to the presence of the chloro and dimethylphenyl groups, which enhance its reactivity and potential for diverse applications. These functional groups contribute to its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C19H14ClN3O2/c1-10-6-7-12(8-11(10)2)23-16-5-3-4-15(20)13(16)9-14-17(23)21-19(25)22-18(14)24/h3-9H,1-2H3,(H,22,24,25)

InChI Key

FDOGYUCVFKJAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.